

Protosappanin B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Protosappanin B

Cat. No.: B1167991

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CAS Number: 102036-29-3

A Comprehensive Technical Overview of Protosappanin B for Researchers, Scientists, and Drug Development Professionals

Protosappanin B (PSB) is a bioactive homoisoflavonoid extracted from the heartwood of *Caesalpinia sappan* L. (Lignum Sappan), a plant with a long history in traditional medicine.^[1] This technical guide provides an in-depth overview of the chemical properties, biological activities, and mechanisms of action of **Protosappanin B**, with a focus on its potential therapeutic applications.

Physicochemical Properties

Protosappanin B is a phenolic compound with the molecular formula $C_{16}H_{16}O_6$ and a molecular weight of 304.29 g/mol.^{[2][3]} It is characterized by a dibenz[b,d]oxocin core structure.

Property	Value	Reference
CAS Number	102036-29-3	[1][2][3][4]
Molecular Formula	C ₁₆ H ₁₆ O ₆	[2][3]
Molecular Weight	304.29 g/mol	[2]
Purity	>98% (by HPLC)	[2]
Appearance	Powder	[5]
Solubility	DMSO: 50 mg/mL (164.32 mM)	[2][6]
Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[1][5]	
Storage	4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).	[7]

Biological Activities and Therapeutic Potential

Protosappanin B has demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and antioxidant effects, making it a compound of significant interest for drug development.

Anti-Tumor Activity

Protosappanin B exhibits potent anti-tumor effects across various cancer cell lines through multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Table 2: In Vitro Anti-Proliferative Activity of **Protosappanin B**

Cell Line	Cancer Type	IC ₅₀ (µg/mL)	Exposure Time (hours)	Reference
SW-480	Colon Cancer	21.32	48	[8]
HCT-116	Colon Cancer	26.73	48	[8]
BTT	Bladder Cancer	76.53	48	[8]
T24	Bladder Cancer	82.78	48	[9]
5637	Bladder Cancer	113.79	48	[9]

In vivo studies have further substantiated the anti-tumor potential of **Protosappanin B**. In a study using a mouse model with H22 liver cancer cells, pretreatment with **Protosappanin B** (6.25 mg/mL) completely inhibited tumor formation.[8] Furthermore, in BTT tumor-bearing mice, administration of **Protosappanin B** (200 and 300 mg/kg) significantly prolonged survival.[8]

Anti-Inflammatory Activity

Protosappanin B has been shown to possess anti-inflammatory properties. Studies have indicated its ability to modulate inflammatory pathways, although the precise mechanisms are still under investigation. Some research suggests that its anti-inflammatory effects may be linked to the activation of the PI3K/Akt/NF-κB signaling pathway.[10]

Antioxidant Activity

Protosappanin B exhibits antioxidant activity by inhibiting the oxidation of linoleic acid.[1] This antioxidant capacity may contribute to its overall therapeutic effects by mitigating oxidative stress, which is implicated in various pathological conditions, including cancer and inflammation.

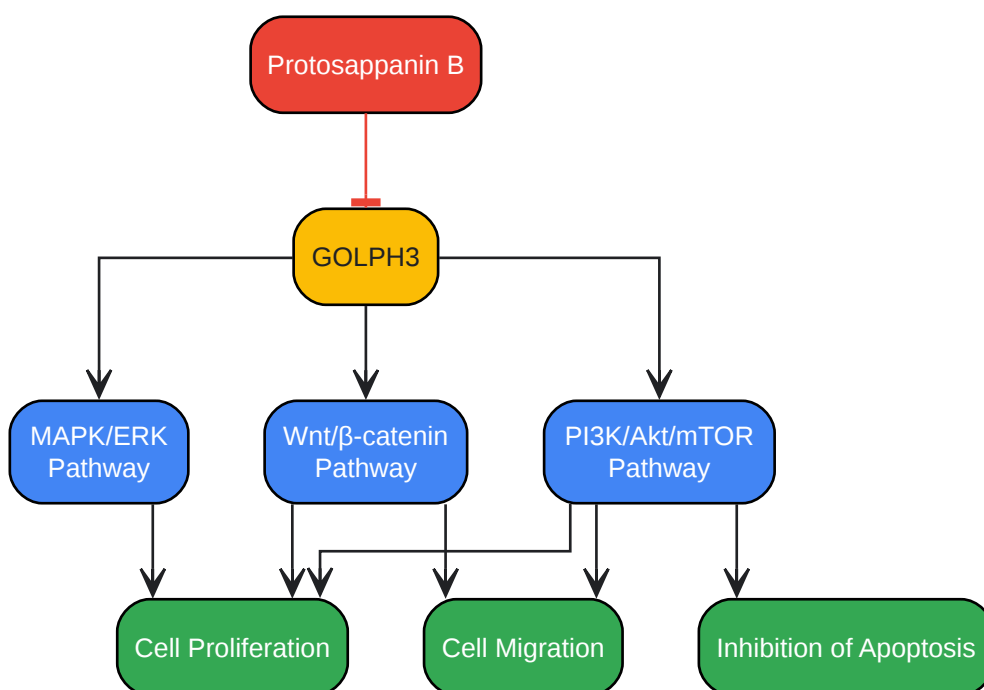
Mechanisms of Action

Protosappanin B exerts its biological effects by modulating several key cellular signaling pathways.

Inhibition of GOLPH3 and Downstream Signaling

A significant mechanism of **Protosappanin B**'s anti-tumor activity involves the inhibition of Golgi phosphoprotein 3 (GOLPH3).[2] GOLPH3 is an oncoprotein that, when overexpressed, activates multiple downstream signaling pathways that promote cancer progression.

Protosappanin B has been shown to suppress GOLPH3 expression in a concentration-dependent manner in colon cancer cells.[2] This inhibition of GOLPH3 subsequently leads to the downregulation of the PI3K/Akt/mTOR, Wnt/ β -catenin, and MAPK/ERK signaling pathways.
[4]

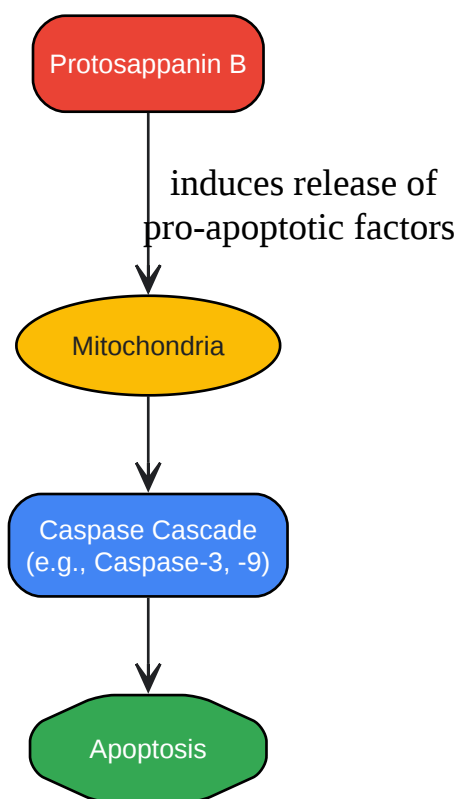


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Protosappanin B inhibits GOLPH3, leading to the downregulation of pro-tumorigenic signaling pathways.

Induction of Apoptosis

Protosappanin B induces apoptosis in cancer cells.[1] In human bladder cancer cells, treatment with **Protosappanin B** leads to characteristic morphological changes associated with apoptosis, such as cell shrinkage and rounding.[9] The pro-apoptotic effect is concentration-dependent.[1]

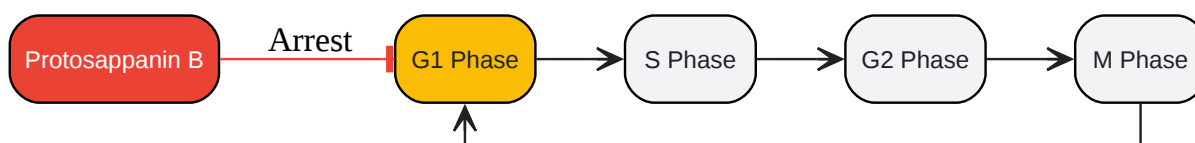


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Protosappanin B induces apoptosis through the mitochondrial pathway.

Cell Cycle Arrest

Protosappanin B can induce cell cycle arrest, primarily at the G1 phase.[1] This prevents cancer cells from progressing to the S phase, thereby inhibiting DNA replication and cell division. This effect has been observed in human bladder cancer cells.[9]



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Protosappanin B induces cell cycle arrest at the G1 phase.

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the effects of **Protosappanin B**.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of **Protosappanin B** on cell proliferation.

- **Cell Seeding:** Seed cells (e.g., HCT-116, SW-480, BTT) into 96-well plates at a density of 4×10^3 cells/well in 100 μ L of culture medium.[8]
- **Treatment:** After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of **Protosappanin B** (e.g., 12.5, 25, 50, 100, and 200 μ g/mL).[8]
- **Incubation:** Incubate the plates for 48 hours.[8]
- **MTT Addition:** Add MTT solution to each well and incubate for a further 4 hours.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Analysis (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.

- **Cell Treatment:** Treat cells with various concentrations of **Protosappanin B** (e.g., 100, 150, 200, 250, and 300 μ g/mL) for 48 hours.[9]
- **Cell Harvesting:** Harvest the cells by trypsinization and wash with PBS.
- **Staining:** Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
- **Analysis:** Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of **Protosappanin B** on cell cycle distribution.

- Cell Treatment: Treat cells with **Protosappanin B** as described for the apoptosis assay.[9]
- Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
- Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
- Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blotting

Western blotting is used to detect the expression levels of specific proteins involved in the signaling pathways modulated by **Protosappanin B**.

- Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-ERK, GOLPH3, β -catenin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of target genes.

- **RNA Extraction:** Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.
- **Reverse Transcription:** Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- **qPCR:** Perform quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.
- **Analysis:** Analyze the data using the $2^{-\Delta\Delta C_t}$ method to determine the relative gene expression levels, with a housekeeping gene (e.g., GAPDH) as an internal control.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the purification and quantification of **Protosappanin B**.

- **Sample Preparation:** Dissolve the purified **Protosappanin B** in a suitable solvent (e.g., methanol/water mixture).[\[8\]](#)
- **Chromatographic Conditions:**
 - **Column:** A C18 reversed-phase column is typically used.
 - **Mobile Phase:** A gradient of methanol and an acidic aqueous solution (e.g., 0.2% methanoic acid) is often employed.[\[5\]](#)
 - **Flow Rate:** A typical flow rate is 1.0 mL/min.[\[5\]](#)
 - **Detection:** UV detection at a wavelength of 285 nm is commonly used.[\[5\]](#)

Conclusion

Protosappanin B is a promising natural compound with significant anti-tumor, anti-inflammatory, and antioxidant properties. Its multifaceted mechanism of action, particularly its ability to inhibit the GOLPH3 oncoprotein and modulate key signaling pathways, makes it a strong candidate for further investigation in the development of novel cancer therapies. The detailed experimental protocols provided in this guide will aid researchers in further elucidating the therapeutic potential of this valuable molecule.

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